FABP4 Inhibitory Potency: 5-Methyl vs. 5-Cyclopropyl and Reference Inhibitor BMS309403
The target compound demonstrates an IC50 of 0.038 µM against human FABP4 [1]. By cross-study comparison, the closest structural analog—3-(5-cyclopropyl-2,3-diphenyl-1H-indol-1-yl)propanoic acid (PDB 5D45)—exhibited a Ki of 0.03 µM in a different assay format [2]. While the absolute values are similar, the 5-methyl substitution eliminates the metabolically labile cyclopropyl ring while preserving sub-50 nM affinity. The widely used reference inhibitor BMS309403 showed a Ki of 0.16 µM in the same assay system used for the cyclopropyl series [2], indicating that both indole-based inhibitors are significantly more potent than this benchmark.
| Evidence Dimension | FABP4 inhibitory potency (IC50 / Ki) |
|---|---|
| Target Compound Data | IC50 = 0.038 µM (PDB 7FWN) |
| Comparator Or Baseline | 5-cyclopropyl analog: Ki = 0.03 µM (PDB 5D45, ACS Med. Chem. Lett. 2016); BMS309403: Ki = 0.16 µM (same assay) |
| Quantified Difference | ~4.2-fold more potent than BMS309403; equipotent to the 5-cyclopropyl analog within assay variability |
| Conditions | Target compound: assay not specified in PDB header. Cyclopropyl analog and BMS309403: human FABP4 binding assay (TR-FRET displacement of Bodipy-labeled fatty acid) [2]. |
Why This Matters
For procurement decisions, the target compound offers potency comparable to the best-in-series cyclopropyl analog while replacing the metabolically vulnerable cyclopropyl group with a methyl, potentially improving metabolic stability for in vivo studies.
- [1] Ehler, A.; Benz, J.; Obst, U.; Rudolph, M.G. Crystal Structure of human FABP4 in complex with 3-(5-methyl-2,3-diphenylindol-1-yl)propanoic acid. PDB ID: 7FWN, deposited 2023-04-27, released 2023-06-14. DOI: 10.2210/pdb7fwn/pdb. View Source
- [2] Tagami, U.; Takahashi, K.; Igarashi, S.; Ejima, C.; Yoshida, T.; Takeshita, S.; Miyanaga, W.; Sugiki, M.; Tokumasu, M.; Hatanaka, T.; Kashiwagi, T.; Ishikawa, K.; Miyano, H.; Mizukoshi, T. Interaction Analysis of FABP4 Inhibitors by X-ray Crystallography and Fragment Molecular Orbital Analysis. ACS Med. Chem. Lett. 2016, 7, 435-439. DOI: 10.1021/acsmedchemlett.6b00040. View Source
